molecular formula C7H8OS B1586522 4,5-Dimethylthiophene-2-carboxaldehyde CAS No. 5928-48-3

4,5-Dimethylthiophene-2-carboxaldehyde

Cat. No.: B1586522
CAS No.: 5928-48-3
M. Wt: 140.2 g/mol
InChI Key: QSBBXKVGLJSGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethylthiophene-2-carboxaldehyde is a derivatized thiophene compound potentially useful as a building block for synthesis . The thiophene moiety is of particular interest to material design .


Synthesis Analysis

The raw materials for the preparation of this compound include Phosphorus oxychloride, Potassium hydroxide, Hydrazinium hydroxide solution, Ethylene glycol, N-Methylformanilide, and 3-Methyl-2-thiophenecarboxaldehyde .


Molecular Structure Analysis

The molecular formula of this compound is C7H8OS . The InChI Key is QSBBXKVGLJSGAJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is potentially useful as a building block for synthesis . It presents the thiophene group with useful functionality for incorporation into materials .


Physical and Chemical Properties Analysis

This compound has a refractive index of n20/D 1.579 . It has a boiling point of 82-85 °C/0.2 mmHg . The density of this compound is 1.179 g/mL at 25 °C .

Scientific Research Applications

Cytochrome P450 Reactions

A study by Weaver-Guevara et al. (2020) explored the reactions of similar compounds with cytochrome P450 enzymes. Although not directly involving 4,5-Dimethylthiophene-2-carboxaldehyde, the research on 4,5-benzoxepin with cytochrome P450 isoforms offers insights into the metabolic pathways and reactions these compounds can undergo, which may have implications for this compound (Weaver-Guevara et al., 2020).

Reactivity with TpMe2Ir(C2H4)2

Paneque et al. (2003) investigated the reactivity of 2,5-Dimethylthiophene with TpMe2Ir(C2H4)2, a study that provides valuable information about the chemical behavior of dimethylthiophene derivatives. This study could suggest similar reactivity patterns for this compound (Paneque et al., 2003).

Chemoselective Protection

Carpenter and Chadwick (1985) demonstrated methods for transforming thiophene-2-carboxaldehydes into N, N'-dimethylimidazolidines. This study provides a basis for understanding how this compound might be protected and transformed, enhancing its utility in chemical synthesis (Carpenter & Chadwick, 1985).

Synthesis of Pyrrole-2-carboxaldehydes

Muchowski and Hess (1988) explored the synthesis of pyrrole-2-carboxaldehydes using related compounds. Their research offers insights into synthetic pathways that could be applicable to this compound (Muchowski & Hess, 1988).

Anticancer and Antiviral Effects

Wnuk et al. (1997) studied the anticancer and antiviral effects of 5'-carboxaldehydes, providing a context in which similar compounds like this compound might have biomedical applications (Wnuk et al., 1997).

Formation of Complex Thiophenic Structures

Paneque et al. (2005) reported the formation of complex thiophenic structures involving 2,5-Dimethylthiophene, which could hint at similar complex formation capabilities of this compound (Paneque et al., 2005).

Safety and Hazards

4,5-Dimethylthiophene-2-carboxaldehyde is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be used for food, drug, pesticide, or biocidal product use .

Properties

IUPAC Name

4,5-dimethylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-5-3-7(4-8)9-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBBXKVGLJSGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370042
Record name 4,5-Dimethylthiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5928-48-3
Record name 4,5-Dimethylthiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethylthiophene-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethylthiophene-2-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
4,5-Dimethylthiophene-2-carboxaldehyde
Reactant of Route 3
Reactant of Route 3
4,5-Dimethylthiophene-2-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
4,5-Dimethylthiophene-2-carboxaldehyde
Reactant of Route 5
Reactant of Route 5
4,5-Dimethylthiophene-2-carboxaldehyde
Reactant of Route 6
4,5-Dimethylthiophene-2-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.